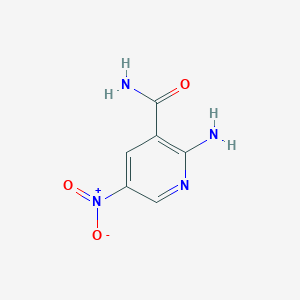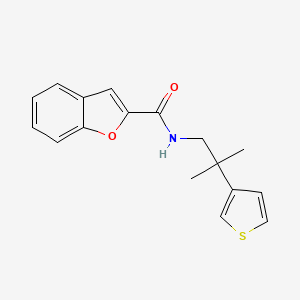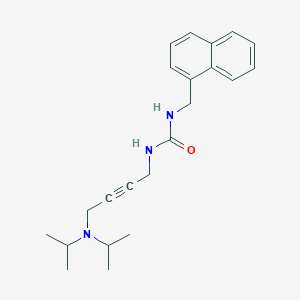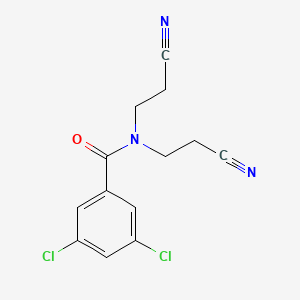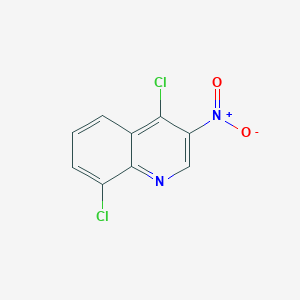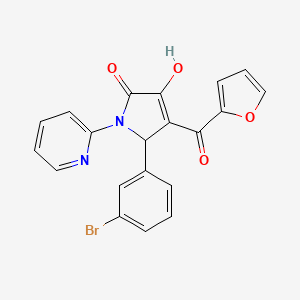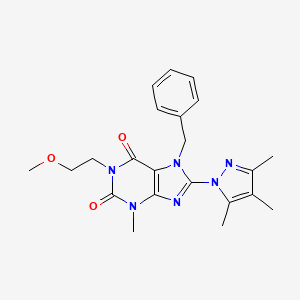
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26FN3O3S and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Potential Antipsychotic Agents
Research into compounds structurally related to the query compound has revealed a series of novel potential antipsychotic agents. These compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrated antipsychotic-like profiles in behavioral animal tests. Unlike clinically available antipsychotic agents, they did not interact with dopamine receptors, suggesting a unique mechanism of action. This class of compounds showed reduced spontaneous locomotion in mice at doses that did not cause ataxia, and their activity was maximized with specific substituent modifications (Wise et al., 1987).
Heterocyclic Compound Synthesis
Studies have also explored the synthesis and characterization of various heterocyclic compounds, which share structural similarities with the query compound. For example, the synthesis of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) involved the aldol condensation of specific pyrrole derivatives, demonstrating the potential for creating a wide range of heterocyclic compounds with diverse biological activities (Singh, Rawat, & Sahu, 2014).
Enzymatic C-Demethylation
The in vitro metabolism of structurally related compounds has been investigated, revealing significant insights into their biotransformation. For instance, the study of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, highlighted the formation of metabolites through processes such as hydroxylation and carbonyl reduction. A specific C-demethylated metabolite was identified, showcasing the complex metabolic pathways these compounds may undergo (Yoo et al., 2008).
Antibacterial Activity of Nitrogen-Carbon-Linked Oxazolidinones
Continuing research into nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, with an emphasis on antibacterial agents, has aimed to broaden the spectrum of activity of these antibiotics to include Gram-negative organisms. Modifications of the azole moieties, such as the introduction of cyano groups, have resulted in compounds with enhanced activity against both Gram-positive and Gram-negative bacteria, illustrating the significant impact of substituent effects on antibacterial efficacy (Genin et al., 2000).
Propriétés
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c1-5-25(6-2)11-12-26-18(15-7-9-16(23)10-8-15)17(20(28)22(26)29)19(27)21-13(3)24-14(4)30-21/h7-10,18,28H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVBDXVCJUNQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


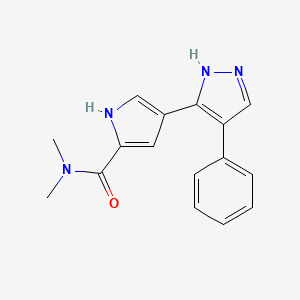

![2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2442618.png)

![(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione](/img/structure/B2442620.png)
